molecular formula C14H10BrNO B13142074 3-Bromo-2-(methylamino)-9h-fluoren-9-one CAS No. 3404-88-4

3-Bromo-2-(methylamino)-9h-fluoren-9-one

Cat. No.: B13142074
CAS No.: 3404-88-4
M. Wt: 288.14 g/mol
InChI Key: CZIGPUSHPQBNLR-UHFFFAOYSA-N
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Description

Significance of Fluorenone Scaffolds in Contemporary Organic Chemistry Research

The fluorenone scaffold, a tricyclic aromatic ketone, is a cornerstone in the design and synthesis of a wide array of functional molecules. Its rigid and planar structure, combined with its unique electronic properties, makes it an attractive framework for developing novel compounds with diverse applications.

In the realm of medicinal chemistry , fluorenone derivatives have demonstrated a broad spectrum of biological activities. researchgate.net They are integral to the development of antiviral, anticancer, and antimalarial agents. nih.gov The planar nature of the fluorenone system allows for effective intercalation with DNA, a mechanism that is often exploited in the design of cytotoxic agents for cancer therapy. Furthermore, the ability to functionalize the fluorenone core at various positions allows for the fine-tuning of its pharmacological profile, enhancing potency and selectivity for specific biological targets. nih.gov

In materials science , the electron-accepting nature of the fluorenone core makes it a valuable component in the construction of organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic devices. The extended π-conjugation of the fluorenone system facilitates charge transport, a critical property for these applications. The chemical versatility of the scaffold allows for the synthesis of a vast library of derivatives with tailored electronic and photophysical properties.

Rationale for Investigating Substituted Fluorenones with Bromo and Methylamino Moieties

The functionalization of a core scaffold with specific substituents is a key strategy in drug discovery and materials science to modulate the properties of a parent compound. The choice of a bromine atom and a methylamino group in the context of a fluorenone scaffold is a deliberate one, aimed at leveraging the known effects of these moieties.

The introduction of a bromo substituent onto an aromatic ring can have several profound effects. Bromine, as a halogen, is an electron-withdrawing group through induction and can influence the electronic environment of the fluorenone core. This can alter the reactivity of the molecule and its interaction with biological targets. In drug design, halogenation is a common strategy to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. ump.edu.plump.edu.pl The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. ump.edu.plump.edu.pl Furthermore, brominated compounds are often valuable synthetic intermediates, allowing for further structural modifications through cross-coupling reactions.

The methylamino group introduces a basic nitrogen atom, which can significantly impact the physicochemical properties of the molecule. The presence of an amino group can increase polarity and the potential for hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov The methyl group attached to the nitrogen can provide a degree of steric bulk and can influence the electronic properties of the amino group. In medicinal chemistry, the introduction of small alkylamines can be a strategy to improve metabolic stability and modulate the pKa of the molecule, thereby affecting its ionization state at physiological pH and its solubility. nih.gov The combination of an electron-withdrawing bromo group and an electron-donating amino group on the same aromatic scaffold can lead to interesting electronic properties, potentially giving rise to compounds with unique photophysical characteristics or enhanced biological activity.

Overview of Research Objectives and Scope for 3-Bromo-2-(methylamino)-9h-fluoren-9-one

Given the absence of extensive dedicated research on this compound, the objectives and scope for its investigation can be outlined based on the general principles of new compound exploration in organic and medicinal chemistry.

The primary research objectives would likely include:

Synthesis and Characterization: The foremost objective would be the development of an efficient and scalable synthetic route to this compound. This would be followed by a thorough characterization of the compound using modern spectroscopic and analytical techniques, such as NMR, mass spectrometry, and X-ray crystallography, to confirm its structure and purity.

Physicochemical Profiling: A comprehensive evaluation of the compound's physicochemical properties, including its solubility, lipophilicity (logP), and pKa, would be essential to predict its behavior in biological systems and its potential as a drug candidate or a material.

Biological Evaluation: A key objective would be to screen this compound for a range of biological activities. Based on the known properties of fluorenones, this could include assays for anticancer, antiviral, antibacterial, and antifungal properties. The goal would be to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Should the initial biological screening yield promising results, the scope of the research would expand to include the synthesis and evaluation of a series of analogues. This would help in establishing a structure-activity relationship, providing insights into how modifications to the chemical structure affect its biological activity.

The scope of research would be to fundamentally understand the chemical, physical, and biological properties of this novel substituted fluorenone, with the ultimate aim of determining its potential for practical applications.

Data Tables

As specific experimental data for this compound is not available, the following tables provide representative data for related fluorenone derivatives to illustrate the types of information that would be sought in its investigation.

Table 1: Physicochemical Properties of Representative Fluorenone Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Calculated)
9H-Fluoren-9-oneC₁₃H₈O180.2180-833.09
2-Aminofluoren-9-one nih.govC₁₃H₉NO195.22160-1622.45
3-Bromo-9H-fluoren-9-oneC₁₃H₇BrO259.10158-1603.90

This table is for illustrative purposes only and the data does not represent the target compound.

Table 2: Biological Activity of Selected Fluorenone Derivatives

CompoundBiological ActivityTarget/MechanismReference
TiloroneAntiviral, ImmunomodulatoryInterferon induction nih.gov
BenfluronAntineoplastic- nih.gov
NK314AnticancerTopoisomerase II inhibitor-

This table provides examples of biologically active fluorenones and is for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3404-88-4

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

3-bromo-2-(methylamino)fluoren-9-one

InChI

InChI=1S/C14H10BrNO/c1-16-13-7-11-10(6-12(13)15)8-4-2-3-5-9(8)14(11)17/h2-7,16H,1H3

InChI Key

CZIGPUSHPQBNLR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br

Origin of Product

United States

**synthetic Methodologies for 3 Bromo 2 Methylamino 9h Fluoren 9 One and Analogues**

Retrosynthetic Analysis of the 3-Bromo-2-(methylamino)-9h-fluoren-9-one Core

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The most straightforward approach involves sequential functional group transformations on a pre-existing fluorenone core.

Two primary retrosynthetic disconnections are considered:

Route A: This pathway begins with the disconnection of the N-methyl bond, leading to the precursor 2-amino-3-bromo-9-fluorenone . Subsequent disconnection of the C3-Br bond via electrophilic aromatic substitution points to 2-amino-9-fluorenone (B160198) as a key intermediate. This amine can be traced back to 2-nitro-9-fluorenone (B187283) through a nitro group reduction. Finally, 2-nitro-9-fluorenone is accessible via the direct nitration of 9-fluorenone (B1672902), a readily available starting material. This route prioritizes the introduction of the nitrogen-containing substituent first, followed by halogenation.

Route B: An alternative strategy involves reversing the order of functional group introduction. After the initial disconnection of the N-methyl group, a C-N bond disconnection (via nitration) would lead to 3-bromo-2-nitro-9-fluorenone . This intermediate could theoretically be derived from the nitration of 3-bromo-9-fluorenone . This route depends on the regioselective nitration of a halogenated fluorenone.

Given that the nitration of unsubstituted fluorenone to yield 2-nitrofluorenone is a well-established and high-yielding reaction, Route A is often considered the more practical and reliable approach. orgsyn.org The primary challenge in Route A lies in achieving the regioselective bromination of 2-amino-9-fluorenone to favor substitution at the C3 position over the electronically similar C7 position.

Precursor Synthesis and Functional Group Transformations Leading to this compound

The forward synthesis, following the logic of Route A, can be executed in four primary steps starting from 9-fluorenone.

Synthesis of 2-Nitro-9-fluorenone: The synthesis commences with the electrophilic nitration of 9-fluorenone. Treating 9-fluorenone with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures affords 2-nitro-9-fluorenone in good yield. researchgate.net The carbonyl group acts as a meta-director, deactivating the A-ring, while the fused aromatic system directs substitution to the C2 and C7 positions of the C-ring. Careful control of reaction conditions can selectively produce the 2-mononitrated product. orgsyn.org

Synthesis of 2-Amino-9-fluorenone: The nitro group of 2-nitro-9-fluorenone is readily reduced to a primary amine to yield 2-amino-9-fluorenone. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or, more classically, reduction with metals in acidic media, such as tin(II) chloride in hydrochloric acid or zinc dust in the presence of calcium chloride and aqueous alcohol. orgsyn.org

Regioselective Bromination to form 2-Amino-3-bromo-9-fluorenone: This is the most critical step for regiochemical control. The powerful activating, ortho-para directing nature of the amino group at C2 directs incoming electrophiles to the C1, C3, and C7 positions. To achieve selective bromination at the C3 position, several strategies can be employed.

Direct Bromination: Using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or CH₂Cl₂) can provide the desired product. The ortho position (C3) is electronically favored, although competition from the para position (C7) is a significant consideration.

Protecting Group Strategy: To modulate the reactivity of the amino group and enhance regioselectivity, it can be protected as an acetamide. The bulkier N-acetyl group can sterically hinder substitution at C1, further favoring the C3 position. Following bromination, the protecting group is removed via hydrolysis to yield 2-amino-3-bromo-9-fluorenone.

N-Methylation to Yield this compound: The final step is the methylation of the primary amine. This can be achieved through several standard methods:

Direct Alkylation: Reaction with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) to prevent quaternization.

Reductive Amination: A two-step, one-pot procedure involving the formation of an imine with formaldehyde, followed by in-situ reduction with a hydride source like sodium borohydride (B1222165) (NaBH₄). This method often provides cleaner products with less risk of over-alkylation.

Optimization of Reaction Conditions and Yields for 3-Bromo-2-(methylamino)-9h-fluorenone Synthesis

For the critical bromination of 2-amino-9-fluorenone, a systematic study would be necessary to maximize the yield of the desired 3-bromo isomer while minimizing the formation of the 7-bromo and other polybrominated side products. A hypothetical optimization table is presented below.

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield of 3-bromo isomer (%)Ratio (3-bromo:7-bromo)
1Br₂ (1.1 eq)AcOH254451.5 : 1
2NBS (1.1 eq)CH₂Cl₂256603 : 1
3NBS (1.1 eq)DMF08755 : 1
4NBS (1.1 eq)DMF258724.5 : 1
5Pyridinium tribromide (1.1 eq)THF2512552.5 : 1

This table is illustrative and represents plausible outcomes for an optimization study.

Similarly, for the N-methylation step, optimization would focus on the stoichiometry of the methylating agent and the choice of base to prevent the formation of the di-methylated byproduct. Using exactly one equivalent of methyl iodide with a mild base like potassium carbonate at room temperature is often a good starting point.

Stereoselective and Regioselective Considerations in the Synthesis of this compound Derivatives

Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective considerations are not a factor in its synthesis.

Regioselectivity: Regioselectivity is the paramount challenge in this synthesis.

Nitration of 9-Fluorenone: The initial nitration is directed to the 2-position due to the electronic properties of the fluorenone system. While some 4-nitro isomer may form, the 2-nitro product is generally the major isomer. researchgate.net Over-nitration can lead to 2,7-dinitrofluorenone, which must be controlled by limiting the amount of nitrating agent and maintaining a low reaction temperature. researchgate.net

Bromination of 2-Amino-9-fluorenone: This step presents the most significant regiochemical hurdle. The C2-amino group is a strong ortho, para-director. The C3 position is ortho to the amine, while the C7 position is para. Both positions are strongly activated towards electrophilic substitution. Achieving selectivity for the C3 position over the C7 position requires leveraging subtle electronic or steric differences. The use of polar aprotic solvents like DMF can sometimes enhance ortho-selectivity. Furthermore, employing a protecting group on the amine, such as an acetyl group, introduces steric bulk that can disfavor substitution at the adjacent C1 position and potentially influence the C3/C7 ratio. The development of bromination methods with high regioselectivity for activated systems is an active area of research. rsc.orgnih.gov

Comparative Analysis of Synthetic Routes for Related Substituted Fluorenones

While the functionalization of a pre-formed fluorenone ring (as detailed above) is a common strategy, other methods for constructing the fluorenone core can also be considered. These alternative routes build the tricyclic system from simpler precursors, incorporating the required substituents from the start.

Synthetic StrategyKey TransformationStarting MaterialsAdvantagesDisadvantages
Route 1: Electrophilic Substitution (Proposed)Sequential nitration, reduction, bromination, and methylation9-FluorenoneReadily available starting material; well-understood transformations.Key bromination step may have poor regioselectivity, leading to difficult separations.
Route 2: Intramolecular Friedel-Crafts AcylationCyclization of a biphenyl-2-carboxylic acid derivativeSubstituted biphenyl (B1667301) precursor (e.g., 3'-bromo-2'-methylamino-[1,1'-biphenyl]-2-carboxylic acid)Excellent regiochemical control as substituents are pre-installed.Synthesis of the required polysubstituted biphenyl precursor can be lengthy and complex.
Route 3: Metal-Free Oxidative CyclizationTBHP-promoted cyclization of a 2-(aminomethyl)biphenyl nih.govSubstituted 2-(aminomethyl)biphenyl precursorTolerant of various functional groups; avoids harsh acidic conditions. nih.govRequires synthesis of a specific biphenyl precursor; yields can be variable. nih.gov
Route 4: Pschorr ReactionIntramolecular radical cyclization of a diazotized 2-amino-benzophenoneSubstituted 2-aminobenzophenoneClassic method for fluorenone synthesis.Often requires harsh conditions and can result in moderate yields and side products.

Each of these strategies offers a different approach to assembling substituted fluorenones. The choice of route for synthesizing this compound would ultimately depend on factors such as starting material availability, scalability, and the desired level of regiochemical purity. The electrophilic substitution route, despite its potential regioselectivity issues, often remains a practical first approach due to its straightforward nature and use of common reagents.

**advanced Spectroscopic and Analytical Characterization of 3 Bromo 2 Methylamino 9h Fluoren 9 One**

High-Resolution Mass Spectrometry for Molecular Formula Elucidation of 3-Bromo-2-(methylamino)-9h-fluoren-9-one

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass-to-charge ratio, allowing for the unambiguous determination of the compound's elemental composition and molecular formula (C₁₄H₁₀BrNO). The expected output would be a measured exact mass that corresponds to the theoretical calculated mass, confirming the presence and ratio of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key feature in the mass spectrum, presenting as two peaks of nearly equal intensity separated by two mass units.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis of Proton Environments in this compound

A ¹H NMR spectrum would provide information about the number of different types of protons, their electronic environments, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the fluorenone core, a signal for the N-H proton of the methylamino group, and a signal for the methyl (CH₃) protons. The chemical shifts, integration values (proton count), and splitting patterns (coupling) of these signals would be used to assign each proton to its specific position in the molecule.

¹³C NMR Analysis of Carbon Framework in this compound

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the fluorenone skeleton (typically in the 190-200 ppm region), aromatic carbons, and the methyl carbon of the methylamino group. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Elucidation of this compound

To confirm the precise connectivity of atoms, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other (typically on adjacent carbons), helping to map out the proton network on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the placement of the bromo and methylamino substituents on the fluorenone framework.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. For the target compound, key characteristic absorption bands would be expected for:

The N-H stretch of the secondary amine.

The C=O stretch of the ketone group in the fluorenone ring system.

Aromatic C-H and C=C stretching vibrations.

The C-N stretch of the methylamino group.

The C-Br stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing of this compound

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the fluorenone core would give rise to characteristic absorption bands in the UV-Vis region. The positions and intensities of these absorption maxima (λ_max) would be indicative of the extent of conjugation and the electronic nature of the chromophore, which is influenced by the bromo and methylamino substituents.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound (if applicable)

A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While the technique of single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, it appears that such an analysis has not been published for this particular molecule.

Single-crystal X-ray diffraction studies have been conducted on various other derivatives of fluorene (B118485) and 9-fluorenone (B1672902). iaea.org These studies are crucial for understanding the molecular geometry, conformation, and intermolecular interactions, such as packing in the crystal lattice. iaea.org For a successful X-ray diffraction analysis, a suitable single crystal of the compound must first be grown, which can be a challenging step.

In the absence of experimental data for this compound, it is not possible to provide details on its crystal system, space group, unit cell dimensions, or specific bond lengths and angles. Such information is exclusively obtained through experimental determination.

For related fluorenone derivatives, crystallographic studies have provided valuable insights into their solid-state structures. thieme-connect.de However, direct extrapolation of these findings to this compound would be speculative without experimental verification.

Should crystallographic data for this compound become available in the future, a detailed analysis would include the following:

Crystallographic Data Table: This would summarize the empirical formula, formula weight, crystal system, space group, unit cell parameters (a, b, c, α, β, γ), cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, and the final R-factor indicating the quality of the structural refinement.

Molecular Structure Analysis: A discussion of the determined bond lengths, bond angles, and torsion angles within the molecule. This would definitively establish the planarity of the fluorenone core and the conformation of the methylamino substituent.

Intermolecular Interactions: An analysis of how the molecules pack in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-π stacking interactions. These interactions are fundamental to understanding the bulk properties of the material.

Without the foundational single-crystal X-ray diffraction data, a detailed and accurate discussion under this section cannot be provided at this time.

**chemical Reactivity and Derivatization of 3 Bromo 2 Methylamino 9h Fluoren 9 One**

Reactions Involving the Bromine Moiety: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) of 3-Bromo-2-(methylamino)-9h-fluoren-9-one

The bromine atom on the fluorenone scaffold serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond orgsyn.orgnih.gov. In the context of this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl or vinyl substituents at the 3-position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst orgsyn.org. While specific examples with this compound are not prevalent in the literature, the utility of this reaction has been demonstrated on related 2-bromofluoren-9-one systems, which undergo clean coupling to yield substituted fluorenones in high yields nih.gov.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes nih.govmasterorganicchemistry.com. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base nih.gov. For this compound, this would involve the coupling of the bromide with an alkyne to introduce an alkynyl moiety at the 3-position. The reaction proceeds under mild conditions and has been successfully applied to other brominated fluoren-9-one derivatives nih.gov.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst wikipedia.orgnih.govchemistrysteps.com. The Buchwald-Hartwig amination could be employed to replace the bromine atom in this compound with a different amino group, leading to the synthesis of various 3-amino-2-(methylamino)-9H-fluoren-9-one derivatives. The reaction has a broad substrate scope and is tolerant of many functional groups wikipedia.orgnih.gov.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) C-C (Aryl-Aryl, Aryl-Vinyl) Pd(0) complex, Base
Sonogashira Terminal Alkyne (R-C≡CH) C-C (Aryl-Alkynyl) Pd(0) complex, Cu(I) co-catalyst, Base
Buchwald-Hartwig Amine (R₂NH) C-N (Aryl-Amino) Pd(0) or Pd(II) complex, Ligand, Base

Reactions Involving the Methylamino Moiety: Acylation, Alkylation, and Condensation Reactions of this compound

The secondary amine functionality of the methylamino group is a key site for derivatization through various reactions.

Acylation: The methylamino group can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction would convert the secondary amine into an amide.

Alkylation: Alkylation of the methylamino group can be achieved using alkyl halides. This would result in the formation of a tertiary amine. The reactivity of the amine can be influenced by steric and electronic factors.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds. For instance, reaction with an aldehyde or ketone could lead to the formation of an imine or enamine, although the reactivity of the ketone on the fluorenone core must also be considered.

Reactivity of the Fluoren-9-one Ketone Group: Reduction and Oxime/Hydrazone Formation from this compound

The ketone group at the 9-position of the fluorenone core is a versatile functional group that can undergo a range of transformations.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 9-hydroxyfluorene derivative. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent would depend on the desired selectivity and the presence of other reducible functional groups in the molecule.

Oxime/Hydrazone Formation: The ketone readily reacts with hydroxylamine to form an oxime nih.govwikipedia.orgresearchgate.net. Similarly, reaction with hydrazine or substituted hydrazines yields the corresponding hydrazone nih.gov. These reactions are classic condensation reactions of ketones and are useful for both characterization and further synthetic transformations. The formation of fluoren-9-one oxime and hydrazone from fluoren-9-one is well-established nih.govnih.gov.

Table 2: Reactions of the Fluoren-9-one Ketone Group

Reaction Reagent Product
Reduction NaBH₄ or LiAlH₄ 9-Hydroxyfluorene derivative
Oxime Formation NH₂OH·HCl 9-Fluorenone (B1672902) oxime derivative
Hydrazone Formation N₂H₄ or R-NHNH₂ 9-Fluorenone hydrazone derivative

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Fluorenone Ring System of this compound

The fluorenone ring system is an aromatic core that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing ketone group can activate the fluorenone ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the carbonyl. However, the electron-donating methylamino group would deactivate the ring for this type of reaction. The bromine atom can act as a leaving group in SNAr reactions, especially if there are strong electron-withdrawing groups present on the ring nih.govchemistrysteps.comyoutube.com. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate chemistrysteps.com.

Photoreactivity and Photophysical Properties of this compound

**theoretical and Computational Chemistry Studies of 3 Bromo 2 Methylamino 9h Fluoren 9 One**

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals of 3-Bromo-2-(methylamino)-9h-fluoren-9-one

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, have not been published for this compound. These computational techniques are fundamental in modern chemistry for understanding the electronic properties of molecules.

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would typically be employed to determine its electronic structure. Such calculations would yield information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity.

In studies of similar heterocyclic compounds, such as spiro[fluorene-9,2'-perimidine], DFT calculations at the B3LYP/6-31G* level have been successfully used to analyze the electronic absorption spectra. nih.gov Similarly, for other fluorene (B118485) derivatives, DFT has been used to calculate HOMO-LUMO energy gaps to correlate with experimental data. nih.gov A frontier molecular orbital analysis was also conducted for a brominated xanthene derivative, providing insights into its electronic properties. nih.gov

Table 1: Hypothetical Data Table for Quantum Chemical Calculations No published data is available for this compound. The table below is a template of what such data would look like.

Parameter Calculated Value Method/Basis Set
HOMO Energy Data not available Data not available
LUMO Energy Data not available Data not available
HOMO-LUMO Gap Data not available Data not available

Conformational Analysis and Energy Landscapes of this compound

There are no specific studies on the conformational analysis and energy landscapes of this compound in the reviewed literature. A conformational analysis would involve mapping the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states connecting them. This is particularly relevant for understanding the flexibility of the methylamino group and its orientation relative to the fluorenone core.

Table 2: Hypothetical Data Table for Conformational Analysis No published data is available for this compound. The table below is a template of what such data would look like.

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Boltzmann Population (%)
Conformer 1 Data not available Data not available Data not available

Prediction of Spectroscopic Parameters (NMR, UV-Vis) for this compound via Computational Methods

No computational predictions of the NMR or UV-Vis spectra for this compound have been reported.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. This is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu The process involves optimizing the molecular geometry and then calculating the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For accurate predictions, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts of the most stable conformers. uncw.edugithub.io

UV-Vis Spectroscopy: The prediction of UV-Vis absorption spectra is generally performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., using the CPCM model), are crucial for obtaining results that correlate well with experimental spectra. nih.govmdpi.com

Table 3: Hypothetical Data Table for Predicted Spectroscopic Parameters No published data is available for this compound. The table below is a template of what such data would look like.

Parameter Predicted Value Method
¹H NMR (ppm) Data not available GIAO-DFT
¹³C NMR (ppm) Data not available GIAO-DFT

Reaction Mechanism Studies for Transformations Involving this compound

There are no published computational studies on the reaction mechanisms of transformations involving this compound. Computational chemistry is a valuable tool for elucidating reaction pathways, identifying intermediates and transition states, and calculating activation energies.

For a given reaction, the geometries of reactants, products, intermediates, and transition states would be optimized. Frequency calculations are then performed to confirm the nature of these stationary points (minima for stable species and first-order saddle points for transition states). The calculated energies can then be used to construct a reaction energy profile, providing insights into the reaction kinetics and thermodynamics. For example, in the study of reactions involving other fluorene derivatives, plausible mechanisms have been proposed based on the structure of the resulting products, which could be further investigated using computational methods. researchgate.net

Molecular Docking and Dynamics Simulations with Biological Targets for this compound (mechanistic focus only)

No molecular docking or molecular dynamics (MD) simulation studies with a mechanistic focus have been reported for this compound.

Molecular Docking: This computational technique is used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. The mechanism of interaction is elucidated by identifying key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the active site of the receptor. The binding affinity is often estimated through a scoring function. Such studies have been performed for other bromo-compounds and fluorene derivatives to understand their potential biological activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. These simulations provide a more detailed, atomistic view of the binding mechanism by showing how the ligand and protein adapt to each other and how the key interactions are maintained or evolve during the simulation.

Table 4: Hypothetical Data Table for Molecular Docking No published data is available for this compound. The table below is a template of what such data would look like.

Biological Target Binding Affinity (kcal/mol) Key Interacting Residues

**mechanistic Investigations of Biological Activities Associated with 3 Bromo 2 Methylamino 9h Fluoren 9 One Analogues**

In Vitro Enzyme Inhibition/Activation Profiling of 3-Bromo-2-(methylamino)-9h-fluoren-9-one Derivatives (mechanistic only, no efficacy/safety)

The interaction of fluorenone derivatives with enzymes is a key aspect of their biological function. Mechanistic studies have revealed that these interactions can lead to the inhibition or, in some cases, activation of enzymatic activity through various modes of action.

One of the documented mechanisms for a closely related compound, 2-Amino-9-fluorenone (B160198), is noncompetitive inhibition. biosynth.com In this mode of inhibition, the inhibitor does not directly compete with the substrate for the enzyme's active site. Instead, it binds to an allosteric site, which is a distinct site on the enzyme. wikipedia.orgnih.gov This binding event induces a conformational change in the enzyme, altering the shape of the active site and thereby reducing the enzyme's catalytic efficiency. wikipedia.orgnih.gov A key characteristic of noncompetitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. nih.gov Consequently, increasing the substrate concentration does not overcome the inhibitory effect. libretexts.org

The general mechanism of noncompetitive inhibition can be described by the following equilibria:

E + S ⇌ ES → E + P (Enzyme-substrate reaction)

E + I ⇌ EI (Inhibitor binds to free enzyme)

ES + I ⇌ ESI (Inhibitor binds to enzyme-substrate complex)

In this model, the formation of the ESI complex is non-productive, meaning it does not lead to the formation of the product. wikipedia.org

While the specific enzymes inhibited by this compound and its direct analogues via this mechanism are not extensively detailed in the available literature, the principle of noncompetitive inhibition by the 2-aminofluorenone scaffold provides a foundational understanding of its potential enzymatic interactions. The presence of the bromo and methylamino substituents on the fluorenone core of the title compound would be expected to influence its binding affinity for the allosteric sites of various enzymes, thereby modulating the potency of its inhibitory activity.

Cellular Pathway Modulation by Fluorenone Scaffolds Incorporating Features of this compound (mechanistic, no human cell lines/clinical)

The biological effects of fluorenone derivatives at the cellular level are often the result of their ability to modulate specific signaling pathways. These pathways are complex networks of interacting proteins that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes such as growth, differentiation, and metabolism.

While specific studies on the modulation of cellular pathways by this compound in non-human cell lines are limited, research on other small molecule inhibitors provides a mechanistic framework. For instance, the inhibition of tyrosine kinase pathways is a well-established mechanism for modulating cellular signaling. nih.gov Tyrosine kinases are enzymes that play a crucial role in signal transduction by phosphorylating tyrosine residues on target proteins. The inhibitor STI 571, for example, has been shown to inhibit the c-Kit tyrosine kinase, leading to a downstream effect on the phosphorylation of Akt, a key protein in cell survival pathways. nih.gov

Fluorenone scaffolds, with their rigid, planar structure and potential for various substitutions, could interact with the ATP-binding site of kinases, thereby inhibiting their activity. The specific substituents on the fluorenone ring, such as the bromo and methylamino groups in the title compound, would influence the binding affinity and selectivity for different kinases.

The modulation of kinase pathways by a fluorenone derivative could lead to a cascade of downstream effects, including:

Alterations in gene expression

Changes in protein synthesis

Modulation of cell cycle progression

Induction of apoptosis (programmed cell death)

The study of these effects in non-human cell lines, such as those derived from rodents or other model organisms, allows for the elucidation of the molecular mechanisms of action without the complexities of human clinical trials.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives (mechanistic, non-clinical)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would systematically investigate the impact of modifying the substituents on the fluorenone core on their mechanistic interactions with biological targets.

The electronic properties of the substituents on the fluorenone ring play a critical role in determining the reactivity and interaction of the molecule. The rate of reduction of 3-substituted fluorenones by sodium borohydride (B1222165), for example, is influenced by the electronic nature of the substituent. researchgate.net Electron-withdrawing groups facilitate the reaction, while electron-releasing groups hinder it. researchgate.net This suggests that the electrophilicity of the carbonyl carbon at the 9-position is a key determinant of reactivity.

In the context of this compound, the substituents would have the following electronic effects:

Bromo group (at position 3): This is an electron-withdrawing group due to its inductive effect, which would increase the electrophilicity of the fluorenone ring system.

The interplay of these electronic effects would modulate the molecule's ability to interact with biological targets. For instance, a more electrophilic fluorenone core might be more susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.

The following table summarizes the potential influence of substituents on the mechanistic interactions of fluorenone derivatives based on general SAR principles.

Substituent ModificationPotential Mechanistic EffectRationale
Variation of Halogen at Position 3 (e.g., F, Cl, I)Modulation of binding affinity and selectivity for receptors and enzymes.Alters the electronic properties (inductive effect) and the potential for halogen bonding.
Modification of the Amino Group at Position 2 (e.g., ethylamino, dimethylamino)Changes in hydrogen bonding capacity and steric interactions within a binding site.Alters the size, shape, and hydrogen-bonding potential of the substituent.
Introduction of Substituents at Other PositionsAlteration of the overall electronic and steric profile of the molecule.Provides a more comprehensive understanding of the pharmacophore.

Mechanisms of Action for Fluorenone-Based Molecular Probes or Biological Tools (non-clinical)

The unique photophysical properties of the fluorenone scaffold have led to the development of fluorenone-based molecular probes for various biological applications. ucf.edu These probes are designed to report on their local environment through changes in their fluorescence properties, such as intensity, wavelength, and lifetime. The mechanism of action of these probes is often based on processes such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). nih.govrsc.org

In a typical fluorenone-based fluorescent probe, the fluorenone core acts as the fluorophore. nih.gov The introduction of electron-donating and electron-accepting groups to the fluorenone ring system can create a "push-pull" electronic structure. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state. nih.gov This ICT process is sensitive to the polarity of the surrounding environment, with more polar solvents stabilizing the charge-separated state and often leading to a red-shift in the fluorescence emission. nih.gov

The general mechanism for a fluorenone-based molecular probe can be summarized as follows:

Excitation: The probe absorbs a photon of light, promoting an electron to a higher energy level.

Intramolecular Charge Transfer (ICT): In the excited state, an electron is transferred from an electron-donating group to an electron-accepting group within the molecule.

Fluorescence Emission: The probe returns to the ground state by emitting a photon of light. The energy (and therefore the wavelength) of the emitted photon is dependent on the stability of the ICT state, which is influenced by the local environment.

For example, a fluorenone-based sensor for iodide ions has been developed where the fluorenone core is the fluorophore and a hydroxyl-substituted aromatic unit acts as the receptor. nih.gov In the absence of iodide, ICT and ESIPT processes are active. However, upon binding of iodide, these pathways are suppressed, leading to an enhancement of the fluorescence emission. nih.gov

The following table outlines the key photophysical processes involved in the mechanism of action of fluorenone-based molecular probes.

Photophysical ProcessDescriptionRole in Probe Mechanism
Intramolecular Charge Transfer (ICT)Photoinduced electron transfer from a donor to an acceptor group within the same molecule.The sensitivity of the ICT state to the local environment allows the probe to report on changes in polarity, ion concentration, etc.
Excited-State Intramolecular Proton Transfer (ESIPT)Transfer of a proton between two functional groups within the same molecule in the excited state.Can lead to a large Stokes shift and dual emission, providing a ratiometric readout.
Twisted Intramolecular Charge Transfer (TICT)A conformational change (twisting) in the excited state that facilitates charge separation.Can lead to fluorescence quenching or the appearance of a new, red-shifted emission band.

**advanced Applications of 3 Bromo 2 Methylamino 9h Fluoren 9 One in Materials Science and Chemical Sensing**

Utilization of 3-Bromo-2-(methylamino)-9h-fluoren-9-one in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Fluorenone derivatives are recognized for their utility in organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent charge transport properties. The inherent fluorescence of the fluorenone core can be tuned by the introduction of various substituents. In the case of this compound, the methylamino group acts as an electron donor, while the fluorenone core and the bromo substituent act as electron acceptors. This donor-acceptor (D-A) structure can lead to the formation of intramolecular charge transfer (ICT) states, which are crucial for tuning the emission color of OLEDs. researchgate.netnih.gov

The "green emission defect" often associated with fluorene-based blue emitters, which arises from the formation of fluorenone moieties, can be overcome by strategic substitution on the fluorenone backbone. By positioning donor and acceptor groups appropriately, it is possible to shift the emission color, potentially converting green-emitting fluorenones into blue-light-emitting materials. nih.gov The combination of the methylamino and bromo groups in this compound could be engineered to achieve specific emission characteristics desirable for OLED applications.

While specific performance data for OLEDs incorporating this compound is not yet available, the properties of similar fluorenone-based emitters provide insight into its potential. For instance, donor-acceptor fluorenone derivatives have been successfully used as emitters in fluorescent OLEDs, achieving high efficiency and brightness. tandfonline.com

Table 1: Representative Performance of OLEDs with Donor-Acceptor Fluorenone Emitters

Host MaterialEmitterTurn-on Voltage (V)Maximum External Quantum Efficiency (%)Maximum Brightness (cd/m²)Emission Color
1,3-bis(N-carbazolyl)benzeneFluorenone Derivative 15.082.547509Orange
1,3-bis(N-carbazolyl)benzeneFluorenone Derivative 2---Red

This table presents data for representative fluorenone-based OLEDs to illustrate the potential of this class of materials. Data for this compound is not currently available. tandfonline.com

Integration of this compound into Polymer Chemistry and Advanced Functional Materials

Fluorene (B118485) and its derivatives are key building blocks in the synthesis of conjugated polymers for a wide range of optoelectronic applications, including polymer light-emitting diodes (PLEDs) and organic photovoltaics (OPVs). The bromo-functionalization of this compound makes it an ideal monomer for polymerization reactions, such as Suzuki and Stille coupling, which are commonly used to create conjugated polymers.

The incorporation of the this compound unit into a polymer backbone would introduce the unique electronic and photophysical properties of this moiety into the macromolecular structure. The methylamino group can enhance the hole-transporting properties of the resulting polymer, while the fluorenone unit can contribute to its electron-transporting capabilities. This could lead to the development of bipolar polymers with balanced charge transport, which is highly desirable for efficient OLEDs and other organic electronic devices.

Furthermore, the properties of the resulting polymer, such as its band gap and energy levels, can be tuned by copolymerizing this compound with other aromatic monomers. This approach allows for the precise engineering of the polymer's optoelectronic characteristics to match the requirements of specific applications.

Development of Chemical Sensors and Probes Based on this compound Fluorescence Properties

The inherent fluorescence of the fluorenone core makes it an excellent scaffold for the development of fluorescent chemosensors. nih.govfrontiersin.org The fluorescence of these sensors can be modulated by the presence of specific analytes, such as metal ions or small molecules, leading to a detectable change in the emission intensity or wavelength.

The this compound molecule possesses several features that make it a promising candidate for a fluorescent sensor. The methylamino group can act as a binding site for metal ions, while the bromine atom can influence the photophysical properties through the heavy-atom effect, potentially enhancing intersystem crossing and enabling phosphorescence or ratiometric sensing.

Upon binding of an analyte to the methylamino group, the intramolecular charge transfer (ICT) character of the molecule could be altered, resulting in a change in its fluorescence. This "turn-on" or "turn-off" fluorescence response can be used for the selective and sensitive detection of the target analyte. The development of sensors based on fluorenone derivatives has been successful for a variety of targets, and the unique substitution pattern of this compound offers the potential for novel sensing capabilities. researchgate.net

Table 2: Examples of Fluorenone-Based Fluorescent Chemosensors

SensorAnalyteSensing MechanismDetection Limit
Fluorenone-derived Schiff baseFluoride ions (F⁻)Deprotonation900 nM
Fluorenone-thiophene hydrazideCopper ions (Cu²⁺)Selective complexation-

This table provides examples of existing fluorenone-based sensors to demonstrate the applicability of this molecular scaffold in chemical sensing. researchgate.net Specific sensing data for this compound is not yet available.

Role of this compound in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the construction of complex and functional materials. The structure of this compound contains functionalities that can participate in various non-covalent interactions, making it a promising building block for supramolecular assembly.

The bromine atom can engage in halogen bonding, a directional and specific interaction that is increasingly being used to control the structure of supramolecular assemblies. nih.gov The methylamino group can act as a hydrogen bond donor and acceptor, further directing the self-assembly of the molecules into well-defined architectures such as sheets, fibers, or gels. The interplay of these interactions, along with π-π stacking of the fluorenone cores, could lead to the formation of novel materials with interesting properties and functions.

In the context of host-guest chemistry, the fluorenone core can provide a cavity or a surface for the binding of guest molecules. The specific functional groups of this compound could allow for the selective recognition and binding of complementary guest molecules, leading to applications in separation, sensing, and catalysis.

Catalytic Applications of Metal Complexes Derived from this compound Ligands

The nitrogen atom of the methylamino group and the oxygen atom of the fluorenone carbonyl group in this compound can act as coordination sites for metal ions. This allows the molecule to function as a ligand in the formation of metal complexes. These metal complexes can exhibit catalytic activity in a variety of organic reactions.

Palladium complexes of ligands containing a fluorenone moiety, such as 4,5-Diazafluoren-9-one (DAF), have been shown to be highly effective catalysts in aerobic oxidation reactions and cross-coupling reactions like the Suzuki reaction. nih.govresearchgate.netmdpi.com The fluorenone-based ligand can influence the electronic properties and stability of the metal center, thereby tuning its catalytic activity and selectivity.

By analogy, metal complexes of this compound could also serve as effective catalysts. The specific electronic environment created by the methylamino and bromo substituents could lead to unique catalytic properties. The development of such complexes could provide new tools for synthetic organic chemistry.

**future Research Directions and Unexplored Avenues for 3 Bromo 2 Methylamino 9h Fluoren 9 One**

Development of Novel Synthetic Strategies for Highly Functionalized Fluorenones

The synthesis of the fluorenone core is a well-established area of organic chemistry, yet the creation of highly substituted and complex derivatives remains a challenge. sci-hub.seresearchgate.net Future research could focus on developing more efficient and versatile synthetic routes to analogues of 3-Bromo-2-(methylamino)-9h-fluoren-9-one. Modern synthetic methods, such as transition-metal-catalyzed reactions, offer significant promise. nih.govresearchgate.net For instance, palladium-catalyzed carbonylative C-C bond formation and cyclocarbonylation have proven effective for assembling the fluorenone skeleton from readily available starting materials like aryl halides and arylboronic acids. organic-chemistry.orgacs.org

Another promising direction is the use of metal- and additive-free oxidative cyclization methods. nih.gov Techniques employing reagents like tert-butyl hydroperoxide (TBHP) for cross-dehydrogenative coupling (CDC) could provide environmentally benign and cost-effective pathways to variously substituted fluorenones. nih.gov Adapting these strategies to accommodate the specific electronic nature of precursors to this compound could enable the synthesis of a diverse library of related compounds for further study.

Synthetic Strategy Description Potential Application for this compound Analogues Key Advantages
Palladium-Catalyzed Carbonylative Cyclization Annulation of aryl halides and arylboronic acids in the presence of carbon monoxide to form the fluorenone core. sci-hub.seorganic-chemistry.orgSynthesis of derivatives with diverse substitutions on both aromatic rings of the fluorenone scaffold.High functional group tolerance; good to excellent yields. organic-chemistry.orgacs.org
Transient Directing Group Strategy A cascade reaction involving a transient directing group (e.g., anthranilic acid) to facilitate dual C–H functionalization. acs.orgDirect synthesis from simpler precursors like substituted benzaldehydes and aryl iodides, streamlining the synthetic route.Step economy; use of inexpensive starting materials. acs.org
Metal-Free Oxidative Cyclization TBHP-promoted cross-dehydrogenative coupling of functionalized biphenyls to form the fluorenone ring system. nih.govGreener synthesis of derivatives, compatible with various functional groups like methoxy, cyano, and nitro groups. nih.govAvoids transition metal catalysts; ecologically favorable. nih.gov
Photoredox Catalysis Deoxygenative radical cyclization of biarylcarboxylic acids initiated by light and a photocatalyst. organic-chemistry.orgMild reaction conditions for synthesizing complex fluorenones, potentially reducing side reactions and improving yields.High functional group compatibility; can be performed in continuous flow systems. organic-chemistry.org

Exploration of C-H Activation and Late-Stage Functionalization for this compound

Late-stage functionalization (LSF) is a powerful strategy for rapidly generating analogues of a lead compound without needing to perform a full de novo synthesis. nih.gov The this compound scaffold is an ideal candidate for LSF via C-H activation. The fluorene (B118485) core possesses multiple C-H bonds that could be selectively functionalized to introduce new chemical groups. researchgate.net

Palladium-catalyzed C-H activation has become a vital tool for modifying complex molecules. researchgate.net Research could explore the directed C-H functionalization of the this compound core, where the existing substituents guide the introduction of new functionalities at specific positions. This would enable the creation of a focused library of derivatives, which is invaluable for structure-activity relationship (SAR) studies in both materials science and medicinal chemistry. The bromine atom itself serves as a versatile synthetic handle for traditional cross-coupling reactions, which, when combined with C-H activation at other sites, would provide comprehensive control over the molecule's final structure.

Advanced Materials Science Integration Beyond Current Paradigms for this compound

Fluorenone derivatives are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors, and solar cells, owing to their high thermal stability and electron-transporting properties. tandfonline.comresearchgate.net The π-conjugated system of the fluorenone core is central to these characteristics. researchgate.net The specific substitution pattern of this compound could give rise to unique photophysical and electronic properties. tandfonline.com

Future research should investigate the potential of this compound as a building block for novel organic materials. researchgate.net The interplay between the electron-donating methylamino group and the electron-withdrawing bromo and carbonyl groups could lead to a significant intramolecular charge transfer (ICT) character upon photoexcitation. tandfonline.com This property is highly desirable for applications in nonlinear optics (NLO) and as fluorescent sensors. researchgate.net Investigations into its electroluminescence, charge carrier mobility, and ability to form stable thin films could reveal applications beyond current paradigms for fluorenone-based materials.

Potential Application Area Key Properties to Investigate Rationale
Organic Light-Emitting Diodes (OLEDs) Electroluminescence spectrum, quantum efficiency, thermal stability.Fluorenones are known electron-transporting materials; the specific substituents could tune the emission color and efficiency. tandfonline.com
Nonlinear Optical (NLO) Materials Second- and third-order hyperpolarizability.The push-pull electronic nature of the substituents may lead to a large molecular dipole moment and significant NLO response. researchgate.net
Fluorescent Chemosensors Changes in fluorescence emission (solvatochromism) in response to analytes (e.g., metal ions, pH).The potential for intramolecular charge transfer could make its fluorescence highly sensitive to the local microenvironment. researchgate.net
Organic Photovoltaics (OPVs) HOMO/LUMO energy levels, absorption spectrum, charge mobility.Could function as an acceptor or donor material in a bulk heterojunction solar cell, with properties tunable via derivatization.

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level (non-clinical, in vitro focus)

The fluorenone scaffold is a common motif in biologically active compounds, with derivatives exhibiting antimicrobial, antiviral, and antiproliferative activities. nih.govnih.gov For example, the antiviral drug Tilorone is a fluorenone derivative. nih.gov The potential of this compound as a bioactive agent is completely unexplored.

Future non-clinical, in vitro research should aim to uncover any biological activity and elucidate its mechanism of action at the molecular level. Initial screening could involve assays against a panel of bacteria, fungi, and cancer cell lines. nih.govjocpr.com If activity is found, subsequent studies could focus on identifying the molecular target. For instance, many bioactive fluorenones are known to interact with DNA or inhibit enzymes like topoisomerases. nih.gov Techniques such as molecular docking, DNA binding studies (e.g., circular dichroism, fluorescence quenching), and enzyme inhibition kinetics would be crucial for understanding how the molecule exerts its effects.

In Vitro Assay Objective Potential Molecular Target/Mechanism
Antimicrobial Susceptibility Testing Determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govjocpr.comCell wall synthesis, protein synthesis, DNA replication (e.g., DNA gyrase). nih.gov
Cytotoxicity Assays (e.g., MTT, SRB) Evaluate antiproliferative activity against a panel of human cancer cell lines.Topoisomerase inhibition, kinase inhibition, disruption of microtubule dynamics. nih.gov
DNA Intercalation/Binding Assays Assess the ability of the compound to bind to DNA using spectroscopic methods.Planar fluorenone core may intercalate between DNA base pairs.
Enzyme Inhibition Assays Quantify the inhibition of specific enzymes (e.g., topoisomerases, protein kinases) relevant to disease.Competitive or non-competitive binding to the enzyme's active or allosteric sites.

Computational Design and Prediction of Novel Fluorenone Derivatives with Tailored Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, saving significant time and resources. nih.gov Methods like Density Functional Theory (DFT) can be used to model the electronic structure, optical properties, and reactivity of this compound and its hypothetical derivatives. nih.gov

Future research should leverage computational screening to design new fluorenones with optimized characteristics. For example, DFT calculations can predict the HOMO-LUMO energy gap, which is a key parameter for designing materials for organic electronics. nih.gov These calculations can also predict absorption and emission spectra, guiding the design of new dyes and fluorescent probes. researchgate.net Similarly, molecular docking simulations can predict the binding affinity of novel derivatives to a biological target, helping to prioritize which compounds to synthesize for in vitro testing. jocpr.com This predictive power can accelerate the discovery of new materials and bioactive molecules based on the this compound scaffold.

Computational Method Predicted Property Relevance/Application
Density Functional Theory (DFT) HOMO/LUMO energies, electron density distribution, molecular electrostatic potential. nih.govPredicting electronic properties for materials science applications (e.g., OLEDs, OPVs). nih.govresearchgate.net
Time-Dependent DFT (TD-DFT) UV-Vis absorption and fluorescence emission spectra. nih.govDesigning new dyes, fluorescent probes, and NLO materials.
Molecular Docking Binding mode and affinity to a protein target.Guiding the design of potential enzyme inhibitors or receptor modulators. jocpr.com
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular descriptors with biological activity.Predicting the bioactivity of unsynthesized analogues to prioritize synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.